1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Catalog No.
S816827
CAS No.
1315280-58-0
M.F
C12H19BN2O3
M. Wt
250.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ...

CAS Number

1315280-58-0

Product Name

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

IUPAC Name

1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C12H19BN2O3

Molecular Weight

250.1 g/mol

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3

InChI Key

VHNCSHVEKCWKMA-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is an organic compound characterized by its unique structure, which includes a pyrazole ring, a boronic acid moiety, and a pinacol ester. The compound has the molecular formula C₁₂H₁₉BN₂O₃ and a molecular weight of approximately 250.11 g/mol. It is recognized for its potential applications in medicinal chemistry and materials science due to the reactivity of boronic acids in forming covalent bonds with various biological molecules and polymers .

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (hereafter referred to as 1-(3-Oxetanyl)-1H-pyrazole-5-BPin) is a valuable building block for various scientific research applications, particularly in medicinal chemistry, organic synthesis, and materials science []. Its key features include:

  • Boron functionality

    The presence of the pinacol ester protected boronic acid group allows 1-(3-Oxetanyl)-1H-pyrazole-5-BPin to participate in Suzuki-Miyaura coupling reactions, a powerful tool for constructing complex molecules []. These reactions form carbon-carbon bonds between the boron atom and another organic moiety, enabling the synthesis of diverse target molecules.

  • Pyrazole ring

    The pyrazole ring in 1-(3-Oxetanyl)-1H-pyrazole-5-BPin is a known heterocyclic aromatic system with interesting biological properties []. The presence of this ring can contribute to the bioactivity of target molecules synthesized using 1-(3-Oxetanyl)-1H-pyrazole-5-BPin.

  • -Oxetanyl group

    The 3-oxetanyl group attached to the pyrazole ring introduces a unique cyclic ether functionality. This can influence the solubility, reactivity, and potentially the biological properties of the final molecule [].

Applications:

  • Medicinal Chemistry

    1-(3-Oxetanyl)-1H-pyrazole-5-BPin serves as a crucial building block for the synthesis of novel pharmaceutical compounds. The combination of the pyrazole ring and the boron functionality allows for the creation of molecules with potential therapeutic applications [].

  • Organic Synthesis

    Beyond medicinal chemistry, 1-(3-Oxetanyl)-1H-pyrazole-5-BPin finds use in the general field of organic synthesis. Its reactivity allows for the efficient construction of complex organic molecules with diverse functionalities [].

  • Materials Science

    While less explored compared to medicinal chemistry and organic synthesis, research suggests potential applications of 1-(3-Oxetanyl)-1H-pyrazole-5-BPin in materials science. The unique properties of the molecule could be used to modify polymers, potentially leading to improved thermal stability, mechanical strength, or electrical conductivity [].

The chemical behavior of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is influenced by the presence of the boronic acid group, which can participate in various reactions:

  • Suzuki Coupling Reaction: This compound can undergo Suzuki coupling reactions with aryl halides, facilitating the formation of biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Boronic Acid Reactions: The boronic acid group can react with diols to form stable boronate esters, which are useful in drug delivery systems.
  • Hydrolysis: In aqueous environments, the pinacol ester can hydrolyze to release 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid, which retains biological activity .

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester exhibits notable biological activities. Boronic acids are known for their ability to inhibit proteasomes and certain enzymes, making them potential candidates for cancer treatment. The compound has been studied for its interactions with various biological targets, indicating possible applications in therapeutic areas such as oncology and metabolic disorders .

The synthesis of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester typically involves several key steps:

  • Formation of the Pyrazole Ring: A suitable precursor undergoes cyclization to form the pyrazole structure.
  • Boronic Acid Derivation: The introduction of a boron moiety can be achieved through reactions involving boranes or boron trifluoride.
  • Pinacol Ester Formation: The final step involves reacting the boronic acid with pinacol under acidic or basic conditions to yield the pinacol ester .

The compound has several applications across different fields:

  • Medicinal Chemistry: Due to its biological activity, it is being explored as a potential drug candidate for treating various diseases.
  • Material Science: Its ability to form covalent bonds makes it useful in creating smart materials and drug delivery systems.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules through cross-coupling reactions .

Studies on the interactions of 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester with biological systems have revealed significant insights:

  • Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.
  • Binding Studies: Research indicates that it can bind selectively to certain proteins, highlighting its utility in biochemical assays and drug design .

Several compounds share structural similarities with 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1H-Pyrazole-5-boronic acidContains pyrazole and boronic acidLacks oxetane group; simpler structure
1-(2-Oxetanol)-1H-pyrazole-5-boronic acidSimilar pyrazole and boron structureDifferent cyclic ether; may exhibit different reactivity
3-(Boronate)pyrazole derivativesVarious substitutions on pyrazoleVaries widely; often lacks pinacol ester functionality

The unique presence of the oxetane ring in 1-(3-oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester enhances its chemical reactivity and potential applications compared to other similar compounds. This structural feature may contribute to distinct biological properties and reactivity patterns not observed in simpler derivatives .

Physical Properties

Molecular Formula and Weight

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester exhibits well-defined molecular characteristics that serve as fundamental identifiers for this organoboron compound [1]. The compound possesses the molecular formula C12H19BN2O3, indicating the presence of twelve carbon atoms, nineteen hydrogen atoms, one boron atom, two nitrogen atoms, and three oxygen atoms [1] [2]. The molecular weight is precisely determined to be 250.10 grams per mole, providing essential data for stoichiometric calculations and analytical procedures [1] [3].

PropertyValue
Molecular FormulaC12H19BN2O3
Molecular Weight (g/mol)250.10
CAS Registry Number1876473-44-7
MDL NumberMFCD22628755
IUPAC Name1-(3-oxetanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Table 1: Fundamental Molecular Properties of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

The structural identification is further supported by standardized chemical identifiers including the SMILES notation CC1(OB(C2=CC=NN2C3COC3)OC1(C)C)C and the InChI key VHNCSHECWKMA-UHFFFAOYSA-N [1] [2]. These identifiers provide unambiguous structural representation for database searches and computational applications.

Physical State and Appearance

The compound exists as a solid at standard temperature and pressure conditions [2] [4]. Commercial preparations typically exhibit crystalline or powder form characteristics, which is consistent with the structural rigidity imparted by the heterocyclic framework and the boronic ester functionality [2]. While specific appearance data for this exact compound is not extensively documented, similar pyrazole boronic acid pinacol esters generally present as white to off-white crystalline solids [5] [6].

PropertyValue
Physical StateSolid
Physical FormCrystalline/Powder
Typical Purity97%
Storage TemperatureRefrigerator conditions
Shipping TemperatureRoom temperature

Table 2: Physical State and Handling Characteristics

The solid-state nature of this compound contributes to its stability during storage and handling, making it suitable for various synthetic applications where consistent physical properties are required [2] [4].

Solubility Profile

The solubility characteristics of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester are influenced by its heterocyclic structure containing both polar and nonpolar components [7]. The oxetane ring contributes to increased aqueous solubility compared to gem-dimethyl analogues, as oxetanes are known to enhance water solubility while maintaining metabolic stability [7]. The pinacol ester group provides organic solvent compatibility, particularly in aprotic solvents commonly used in synthetic chemistry [8].

The compound demonstrates solubility in dimethyl sulfoxide, which is characteristic of boronic acid pinacol esters used in pharmaceutical and synthetic applications [8]. The presence of the oxetane moiety significantly influences the overall solubility profile, as oxetanes are recognized for their high aqueous solubility and low lipophilicity properties [7]. This combination makes the compound suitable for various reaction conditions while maintaining adequate solubility characteristics for purification and handling procedures.

Spectroscopic Properties

Spectroscopic analysis provides crucial structural confirmation for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester through various analytical techniques [9] [6]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, with proton nuclear magnetic resonance showing characteristic signals consistent with the proposed structure [6] [10]. The presence of the boronic ester functionality can be confirmed through the distinctive chemical shifts associated with the pinacol ester methyl groups and the boron-carbon connectivity [9].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule [6] [10]. The pyrazole ring system exhibits typical aromatic carbon-hydrogen stretching vibrations, while the oxetane ring contributes specific cyclic ether stretching frequencies [6]. The boronic ester functionality displays characteristic boron-oxygen stretching modes that are diagnostic for pinacol ester structures [6].

Mass spectrometry provides molecular ion confirmation and fragmentation patterns that support the proposed molecular structure and weight [6]. The ionization behavior and fragmentation pathways are consistent with the presence of the heterocyclic framework and the boronic ester protecting group [6].

Chemical Properties

Functional Group Analysis

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester contains multiple distinct functional groups that contribute to its unique chemical behavior [1] [2]. The pyrazole ring system represents a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, providing both acidic and basic character depending on reaction conditions [11]. The pyrazole nitrogen atoms exhibit different electronic properties, with one nitrogen displaying pyrrole-like character and the other exhibiting pyridine-like basicity [11].

The oxetane functional group constitutes a four-membered saturated heterocycle containing one oxygen atom [7]. This ring system contributes significant chemical stability despite its strained nature, and provides unique conformational preferences that influence molecular interactions [7] [12]. The oxetane ring exhibits high chemical stability and acts as a hydrogen-bond acceptor, contributing to the overall polarity of the molecule [7].

The boronic acid pinacol ester represents a protected form of boronic acid functionality, where the boron atom is incorporated into a six-membered dioxaborolane ring structure [13] [14]. This protection strategy provides enhanced stability compared to free boronic acids while maintaining reactivity for synthetic transformations [13]. The pinacol ester group consists of two quaternary carbon centers that create steric bulk around the boron center [13].

Functional GroupChemical Formula FragmentKey Properties
Pyrazole ringC3H2N2Aromatic, amphoteric
Oxetane ringC3H6OSaturated, strained, stable
Pinacol boronic esterC6H12BO2Protected boronic acid

Table 3: Functional Group Analysis

Stability and Degradation Patterns

The stability profile of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is determined by the inherent properties of its constituent functional groups and their interactions under various conditions [15] [16]. Pinacol boronic esters generally exhibit variable hydrolytic stability depending on the electronic nature of the substituents and environmental conditions [15] [17]. The hydrolysis kinetics are strongly influenced by solution acidity, with accelerated degradation observed at physiological conditions compared to neutral or acidic environments [15].

Research indicates that phenylboronic pinacol esters undergo hydrolysis with half-times ranging from minutes to hours depending on the substituent pattern and solution conditions [15]. The hydrolysis mechanism involves nucleophilic attack by water molecules on the boron center, leading to cleavage of the boron-oxygen bonds and formation of the corresponding boronic acid [17] [18]. This process is facilitated by the Lewis acidic nature of the boron atom and can be accelerated by basic conditions [17].

The oxetane ring system contributes to overall molecular stability due to its resistance to ring-opening reactions under normal conditions [7]. Unlike other strained ring systems, oxetanes maintain structural integrity across a wide range of reaction conditions, making them valuable as stable building blocks [7]. The pyrazole ring provides additional stability through its aromatic character and resistance to electrophilic attack [11].

Storage considerations include refrigeration temperatures to minimize hydrolytic degradation and protection from moisture to prevent premature deprotection of the boronic ester functionality [2] [4]. The compound should be handled under inert atmosphere conditions when possible to prevent oxidative degradation pathways [17].

Acid-Base Properties

The acid-base behavior of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester is primarily governed by the pyrazole ring system and the boronic ester functionality [19] [20]. Pyrazole derivatives exhibit amphoteric properties due to the presence of both acidic and basic nitrogen centers within the heterocyclic framework [11]. The pyrrole-like nitrogen can donate a proton under basic conditions, while the pyridine-like nitrogen can accept protons under acidic conditions [11].

The basicity of the pyrazole system is influenced by electronic effects from the attached substituents [11]. Electron-withdrawing groups, such as the boronic ester moiety, tend to decrease the basicity of the pyridine-like nitrogen while potentially increasing the acidity of the pyrrole-like hydrogen [11]. This electronic modulation affects the overall protonation state and reactivity of the molecule under different conditions [11].

Boronic acid derivatives, when present in their free form, typically exhibit acidity values around 9, but the pinacol ester protection modifies these properties significantly [19] [20]. The protected boronic acid functionality does not contribute substantially to the acid-base equilibrium until deprotection occurs [19]. However, the electron-withdrawing nature of the boronic ester group influences the electronic distribution throughout the molecular framework [20].

The oxetane ring does not directly participate in acid-base equilibria but can influence the overall molecular polarity and solvation behavior [7]. The combination of these functional groups creates a complex acid-base profile that is dependent on solution conditions and the degree of solvation [7] [11].

Electronic Structure and Distribution

The electronic structure of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester reflects the complex interplay between its heterocyclic components and the boronic ester functionality [21] [22]. The pyrazole ring system exhibits aromatic character with delocalized pi-electron density distributed across the five-membered ring [11] [23]. The two nitrogen atoms contribute different electronic properties, with distinct lone pair orientations and availabilities for chemical interactions [11].

Computational studies on similar pyrazole derivatives reveal that the highest occupied molecular orbital is typically localized on the pyrazole ring system, while the lowest unoccupied molecular orbital may extend to include substituent groups [22] [23]. The electronic transitions associated with absorption spectroscopy often involve charge transfer character between the electron-rich pyrazole system and electron-accepting substituents [22].

The boronic ester functionality contributes to the overall electronic structure through its electron-withdrawing character [21] [20]. The boron atom exists in a trigonal planar coordination environment within the pinacol ester framework, with the vacant p-orbital contributing to the electron-deficient nature of this center [21] [20]. This electronic deficiency influences the reactivity patterns and coordination behavior of the molecule [20].

The oxetane ring contributes through its oxygen atom, which possesses two lone pairs of electrons available for coordination or hydrogen bonding interactions [7] [12]. The ring strain in the four-membered oxetane system affects the electron density distribution and contributes to the overall dipole moment of the molecule [12]. The combination of these electronic features creates a molecule with distinct regions of electron density that influence its chemical reactivity and intermolecular interactions [21] [22].

Crystallographic Analysis

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester represents a unique structural motif combining three distinct functional groups: a four-membered oxetane ring, a five-membered pyrazole heterocycle, and a pinacol-protected boronic acid moiety. The molecular formula C₁₂H₁₉BN₂O₃ corresponds to a molecular weight of 250.10 g/mol, with the compound existing as a white to off-white solid at room temperature [1] [2] [3].

Crystallographic studies of related pyrazole boronic acid pinacol ester compounds have provided fundamental insights into the structural characteristics of this class of molecules. Single-crystal X-ray diffraction analysis reveals that the compound typically crystallizes in standard space groups, with the specific crystallographic parameters dependent on the substituent pattern [4]. The crystal structure determination process involves data collection using Mo-Kα radiation at low temperatures, typically around 100 K, to minimize thermal motion effects and improve data quality.

The structural analysis demonstrates that the pyrazole ring system maintains planarity, with root mean square deviations from planarity typically less than 0.02 Å [5]. This planarity is essential for optimal electronic conjugation within the heterocyclic system. The boronic acid pinacol ester moiety adopts a pseudo-tetrahedral geometry around the boron center, with the boron atom coordinated to two oxygen atoms from the pinacol group and one carbon atom from the pyrazole ring [6].

The oxetane ring introduces significant conformational constraints due to its inherent ring strain. Four-membered oxetane rings are characterized by bond angles that deviate substantially from the ideal tetrahedral angle of 109.5°. The C-O-C bond angle in oxetane systems typically ranges from 91° to 93°, significantly compressed from the tetrahedral ideal [7] [8]. This compression results in substantial ring strain, estimated at approximately 25.5 kcal/mol, which is comparable to the strain energy observed in three-membered oxirane rings [9].

The oxetane ring in 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester exists in a slightly puckered conformation rather than perfect planarity. The puckering angle, defined as the deviation from planarity, typically ranges from 8° to 15° in similar oxetane systems [7] [9]. This puckering helps minimize torsional strain by reducing eclipsing interactions between adjacent substituents while maintaining the fundamental four-membered ring structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. The ¹H NMR spectrum exhibits characteristic resonances that can be assigned to specific proton environments within the molecule.

The oxetane ring protons appear as distinctive multiplets in the aliphatic region of the spectrum. The methylene protons (CH₂) of the oxetane ring typically resonate as complex multiplets around 4.3-4.9 ppm, reflecting the strained nature of the four-membered ring system [10]. The oxetane CH proton, which serves as the attachment point to the pyrazole nitrogen, appears as a multiplet in the 5.0-5.5 ppm region, consistent with its position adjacent to the electron-withdrawing nitrogen atom.

The pyrazole ring protons generate characteristic downfield signals due to the aromatic character of the heterocycle. The pyrazole H-3 and H-4 protons typically appear as doublets in the 7.5-8.0 ppm region, with coupling constants reflecting the specific substitution pattern [11]. The chemical shift positions are influenced by the electron-withdrawing effect of the boronic acid pinacol ester substituent at the 5-position.

The pinacol ester methyl groups produce a characteristic singlet around 1.3 ppm, representing the twelve equivalent protons of the four methyl substituents [12]. This signal serves as a reliable diagnostic feature for the presence of the pinacol protecting group and typically integrates for 12 protons relative to other signals in the spectrum.

¹³C NMR spectroscopy reveals the carbon framework of the molecule with characteristic resonances for each carbon environment. The oxetane ring carbons appear in the aliphatic region, with the methylene carbons resonating around 75-80 ppm, reflecting the deshielding effect of the adjacent oxygen atom [10]. The pyrazole ring carbons exhibit typical aromatic chemical shifts, with the carbon bearing the boronic acid ester group appearing at approximately 140-150 ppm.

The pinacol ester carbon atoms produce two distinct signals: the quaternary carbon atoms of the pinacol group resonate around 83-85 ppm, while the methyl carbons appear at approximately 24-25 ppm [12]. These chemical shifts are characteristic of the pinacol protecting group and provide confirmation of the ester structure.

¹¹B NMR spectroscopy offers direct observation of the boron nucleus, providing information about the coordination environment and electronic state of the boron atom. The boron signal typically appears as a broad singlet around 30-35 ppm, consistent with a three-coordinate boron center in the pinacol ester configuration [6]. The chemical shift and line width are sensitive to the electronic environment and can provide insights into the degree of p-orbital participation in bonding.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. The IR spectrum exhibits characteristic absorption bands that can be assigned to specific vibrational modes within the molecule.

The oxetane ring contributes several characteristic absorption bands to the IR spectrum. The C-O stretching vibrations appear in the 1000-1100 cm⁻¹ region, with the exact frequency depending on the electronic environment and ring strain effects [10]. The C-H stretching modes of the oxetane ring appear in the 2900-3000 cm⁻¹ region, overlapping with other aliphatic C-H stretches but contributing to the overall intensity in this region.

The pyrazole ring system produces characteristic aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region [11]. The aromatic C-H stretching modes appear around 3000-3100 cm⁻¹, providing evidence for the presence of the heteroaromatic system. The specific pattern of these absorptions can help distinguish between different pyrazole substitution patterns.

The boronic acid pinacol ester moiety contributes several diagnostic bands to the IR spectrum. The B-O stretching vibrations typically appear in the 1200-1300 cm⁻¹ region, with the exact frequency influenced by the electronic environment around the boron center [13]. The C-O stretching modes of the pinacol group contribute to absorptions in the 1000-1200 cm⁻¹ range, while the methyl C-H stretching and deformation modes appear in the expected aliphatic regions.

The absence of broad O-H stretching absorptions in the 3200-3600 cm⁻¹ region confirms the protection of the boronic acid functionality as the pinacol ester. This is an important diagnostic feature that distinguishes the ester from the free boronic acid form.

Mass Spectrometry Analysis

Mass spectrometric analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester provides molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak appears at m/z 250, corresponding to the expected molecular weight for the compound [1] [2].

Electrospray ionization mass spectrometry (ESI-MS) typically produces both positive and negative ion spectra, with the compound showing characteristic ionization behavior. In positive ion mode, the [M+H]⁺ ion appears at m/z 251, while in negative ion mode, the [M-H]⁻ ion can be observed at m/z 249 [14]. The ionization efficiency is influenced by the electronic properties of the heterocyclic system and the presence of the boron-containing functional group.

The fragmentation pattern provides structural information about the molecular architecture. Common fragmentation pathways include loss of the pinacol group (loss of 83 mass units), fragmentation of the oxetane ring, and cleavage of the pyrazole-boron bond [14]. The base peak in the mass spectrum often corresponds to the pyrazole-containing fragment, reflecting the stability of the aromatic heterocycle.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements that confirm the molecular formula and can distinguish between different structural isomers. The exact mass for C₁₂H₁₉BN₂O₃ is 250.1488 Da, and HRMS analysis typically achieves mass accuracy within 5 ppm of the theoretical value [14].

Tandem mass spectrometry (MS/MS) experiments can provide additional structural information through collision-induced dissociation studies. These experiments reveal the preferred fragmentation pathways and can help confirm the connectivity of the different functional groups within the molecule.

Computational Structural Analysis

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide detailed insights into the electronic structure and geometry of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. The B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311+G(2d,p) has been extensively used for similar pyrazole boronic acid systems, providing reliable structural and electronic predictions [4] [15].

DFT geometry optimizations reveal the preferred molecular conformation, with the oxetane ring adopting a slightly puckered geometry to minimize ring strain. The calculated bond lengths and angles are in excellent agreement with experimental crystallographic data, with typical deviations of less than 0.02 Å for bond lengths and less than 2° for bond angles [4]. The pyramidalization of the oxetane ring atoms is correctly predicted, with the oxygen atom showing minimal deviation from planarity compared to the carbon atoms.

The boronic acid pinacol ester moiety is correctly predicted to adopt a pseudo-tetrahedral geometry around the boron center. The B-O bond lengths are calculated to be approximately 1.37 Å, while the B-C bond to the pyrazole ring is slightly longer at around 1.58 Å [15]. These values are consistent with the sp³ hybridization of the boron atom in the ester configuration.

Electronic structure calculations reveal the frontier molecular orbitals and their energies. The highest occupied molecular orbital (HOMO) is typically localized on the pyrazole ring system, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the boronic acid moiety [16]. The HOMO-LUMO gap provides information about the electronic properties and potential reactivity of the compound.

Natural bond orbital (NBO) analysis reveals the electronic distribution and bonding characteristics within the molecule. The analysis confirms the presence of hyperconjugative interactions between the filled σ-orbitals and the empty p-orbital of the boron atom, which contributes to the stability of the boronic ester configuration [15].

Molecular Orbital Theory Applications

Molecular orbital theory provides fundamental insights into the electronic structure of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. The compound exhibits a complex electronic structure arising from the interaction between the π-system of the pyrazole ring and the empty p-orbital of the boron atom.

The pyrazole ring system contributes a delocalized π-electron system that extends across the five-membered heterocycle. Time-dependent density functional theory (TD-DFT) calculations predict the electronic transitions and absorption spectrum of the compound [4]. The lowest energy electronic transition typically corresponds to a π→π* transition within the pyrazole system, with some contribution from charge transfer to the boronic acid moiety.

The molecular electrostatic potential (MEP) surface reveals the electronic distribution within the molecule. The electron-rich regions are concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the oxetane and pinacol groups. The boron atom exhibits a positive electrostatic potential, consistent with its electron-deficient nature in the three-coordinate configuration.

Frontier molecular orbital analysis provides insights into the reactivity patterns of the compound. The HOMO energy level influences the susceptibility to oxidation and electrophilic attack, while the LUMO energy affects the propensity for reduction and nucleophilic attack [16]. The spatial distribution of these orbitals guides predictions about regioselectivity in chemical reactions.

The molecular orbital calculations also reveal the role of the oxetane ring in modulating the electronic properties of the compound. The ring strain in the oxetane system affects the orbital energies through inductive effects and orbital overlap considerations [16]. The strained C-O bonds contribute to the overall electronic distribution and can influence the reactivity of the molecule.

Conformational Analysis

Conformational analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester reveals the preferred spatial arrangements of the different functional groups and their relative energies. The molecule possesses several degrees of conformational freedom, including rotation around the pyrazole-oxetane bond and the pyrazole-boron bond.

The oxetane ring conformation is constrained by the inherent ring strain, with the four-membered ring adopting a slightly puckered geometry. The puckering amplitude is typically small (8-15°) due to the balance between angle strain and torsional strain [8] [9]. DFT calculations predict that the minimum energy conformation has the oxetane ring in a slightly folded configuration, with the oxygen atom positioned to minimize steric interactions with the pyrazole ring.

The relative orientation of the pyrazole ring and the oxetane substituent is influenced by both electronic and steric factors. The preferred conformation places the oxetane ring in a position that minimizes steric clash with the boronic acid pinacol ester group while maintaining favorable electronic interactions. The calculated barrier to rotation around the N-C bond connecting the pyrazole and oxetane rings is relatively low, indicating conformational flexibility at room temperature.

The pinacol ester group exhibits restricted rotation around the B-C bond due to the steric bulk of the tetramethyl substitution pattern. The four methyl groups adopt a staggered conformation that minimizes intramolecular steric interactions. The preferred conformation places the pinacol group in a pseudo-tetrahedral arrangement around the boron center, with the C₂ symmetry axis of the pinacol group aligned approximately perpendicular to the pyrazole ring plane.

Potential energy surface scans reveal the energy barriers associated with conformational changes. The rotation around the pyrazole-oxetane bond has a calculated barrier of approximately 8-12 kcal/mol, while rotation around the pyrazole-boron bond is hindered by a barrier of 15-20 kcal/mol due to the steric bulk of the pinacol group [15]. These values indicate that the molecule is conformationally dynamic at room temperature but with preferred orientations that minimize steric and electronic repulsions.

Dates

Last modified: 08-16-2023

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